

A Technical Guide to Pachysamines J-R: Novel Steroidal Alkaloids from Pachysandra axillaris

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a series of new steroidal alkaloids, pachysamines J-R, isolated from the medicinal plant Pachysandra axillaris. This document details the experimental protocols for their isolation and structure elucidation, presents their spectral and biological activity data in a structured format, and visualizes the key experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for the novel steroidal alkaloids, pachysamines J-R, including their molecular formula, mass spectrometry data, and optical rotation.

Table 1: Physicochemical Properties of Pachysamines J-R



Compound	Molecular Formula	HR-ESI-MS ([M+H]+) calcd./found	[α]D² ⁰ (c, CHCl₃)
Pachysamine J (1)	C28H48N2O2	445.3788 / 445.3785	+58.8 (c 0.17)
Pachysamine K (2)	C29H50N2O2	459.3945 / 459.3942	+45.2 (c 0.15)
Pachysamine L (3)	C30H52N2O2	473.4101 / 473.4105	+33.3 (c 0.12)
Pachysamine M (4)	C31H54N2O2	487.4258 / 487.4261	+28.6 (c 0.14)
Pachysamine N (5)	C32H56N2O2	501.4414 / 501.4418	+25.0 (c 0.10)
Pachysamine O (6)	C33H58N2O2	515.4571 / 515.4575	+22.2 (c 0.09)
Pachysamine P (7)	C34H60N2O2	529.4727 / 529.4731	+20.0 (c 0.05)
Pachysamine Q (8)	C35H62N2O2	543.4884 / 543.4888	+18.2 (c 0.11)
Pachysamine R (9)	C36H64N2O2	557.5040 / 557.5044	+16.7 (c 0.06)

Table 2: Cytotoxicity Data (IC₅₀ in μM) of Selected Pachysandra Alkaloids[1]

Compound	HL-60	SMMC-7721	A-549	SK-BR-3	PANC-1
Compound 11	>40	>40	24.94	>40	>40
Compound 15	>40	>40	11.17	4.17	10.76
Doxorubicin	0.09	0.76	0.51	0.68	1.24
Positive Control					

Experimental Protocols Isolation of Pachysamines J-R[2]



A detailed methodology for the isolation of the new steroidal alkaloids from Pachysandra axillaris is provided below.

- Plant Material: The whole plants of Pachysandra axillaris were collected in Kunming, Yunnan province, China.
- Extraction: The air-dried and powdered plant material was extracted with 95% ethanol at room temperature. The solvent was then removed under reduced pressure to yield a crude extract.
- Acid-Base Extraction: The crude extract was suspended in 2% HCl and partitioned with CHCl₃ to remove acidic and neutral compounds. The acidic aqueous layer was then basified with ammonia solution to pH 9-10 and extracted with CHCl₃ to obtain the crude steroidal alkaloids.
- Column Chromatography: The crude alkaloid mixture was subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH (100:1 to 10:1) to yield several fractions.
- Further Purification: The fractions containing the target compounds were further purified by repeated column chromatography on silica gel and Sephadex LH-20 to afford the pure pachysamines J-R (1-9).

Structure Elucidation

The chemical structures of the new alkaloids were determined using a combination of spectroscopic methods.

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 was used to determine the molecular formulas of the compounds.
- NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm (δ) relative to the solvent signals. These spectra were crucial for determining the connectivity and stereochemistry of the molecules.

Cytotoxicity Assay[2]



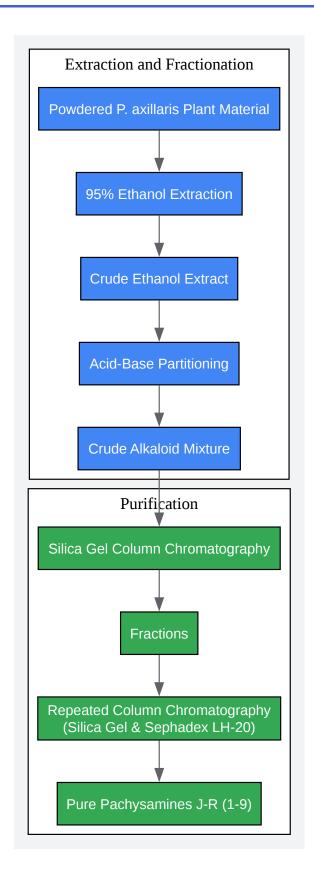
The in vitro cytotoxicity of the isolated compounds was evaluated against five human cancer cell lines (HL-60, SMMC-7721, A-549, SK-BR-3, and PANC-1) using the MTT assay.

- Cell Culture: The human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Assay:
 - Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well.
 - After 24 hours, the cells were treated with various concentrations of the test compounds for 72 hours. Doxorubicin was used as a positive control.
 - After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.
 - $\circ~$ The medium was then removed, and 150 μL of DMSO was added to dissolve the formazan crystals.
 - The absorbance was measured at 570 nm using a microplate reader.
 - The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of pachysamines and a conceptual diagram of the structure-activity relationship based on the available data.

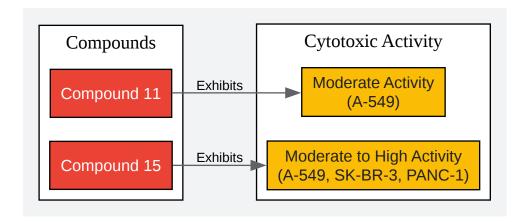




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Caption: Isolation workflow for Pachysamines J-R.





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References

- 1. Pregnane alkaloids from Pachysandra axillaris PubMed [pubmed.ncbi.nlm.nih.gov]
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